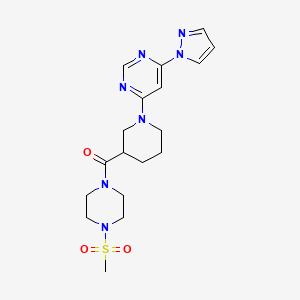

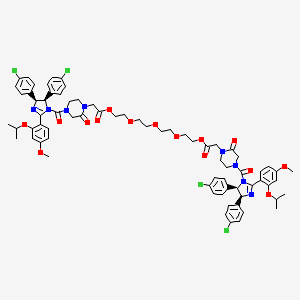

![molecular formula C10H11IN2 B2984085 1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine CAS No. 1315366-01-8](/img/structure/B2984085.png)

1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine” is a chemical compound with the CAS Number: 1320266-94-1 . It has a molecular weight of 302.12 . It is stored in a refrigerator and shipped at room temperature .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine compounds has been achieved through various methods. One such method involves a transition-metal-free sp3 C–H amination reaction . This process employs molecular iodine from 2-pyridyl ketones and alkylamines . In the presence of sodium acetate (NaOAc), the I2-mediated oxidative annulations of readily available substrates can produce a variety of imidazo[1,5-a]pyridine compounds .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C9H11IN4/c1-5(2)9-13-7(10)6-8(11)12-3-4-14(6)9/h3-5H,1-2H3,(H2,11,12) . This indicates that the compound contains nine carbon atoms, eleven hydrogen atoms, one iodine atom, and four nitrogen atoms .Chemical Reactions Analysis

Imidazo[1,5-a]pyridines have been receiving significant attention in synthetic chemistry through different chemosynthetic methodologies . These methodologies include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is highly soluble in water and other polar solvents . It has a molecular weight of 302.12 .Scientific Research Applications

Synthetic Applications

Metal-Free Synthesis and Iodination Techniques : Research demonstrates the direct reaction of ketones with iodine and 2-aminopyridines to synthesize imidazo[1,2-a]pyridines, including side products like 3-iodo- and 6-iodoimidazopyridines, highlighting the versatility of iodine in heterocyclic chemistry (Saldabol & Giller, 1976).

Catalysis and Regioselectivity : Cu(I)-catalyzed reactions have been developed for the synthesis of 2-iodo-imidazo[1,2-a]pyridines, demonstrating mild reaction conditions and high regioselectivity. These methodologies pave the way for synthesizing active pharmaceutical ingredients of drugs like saripidem and nicopidem (Dheer et al., 2016).

Potential Therapeutic Applications

Broad Medicinal Chemistry Applications : Imidazo[1,5-a]pyridines are recognized for their extensive applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. They serve as "drug prejudice" scaffolds due to their effective therapeutic potential and have been incorporated into various marketed pharmaceuticals (Deep et al., 2016).

Novel Synthetic Methodologies

Microwave-Assisted and Metal-Free Approaches : Innovative microwave-assisted, metal-free synthesis of imidazo[1,2-a]pyridines showcases the efficiency of modern techniques in creating these compounds under environmentally friendly and rapid conditions (Karamthulla et al., 2015).

Versatile Architectures for Stable Carbenes : The imidazo[1,5-a]pyridine framework has also been explored for generating stable N-heterocyclic carbenes, underscoring the structural versatility and potential applications in catalysis and organic synthesis (Alcarazo et al., 2005).

Safety and Hazards

The safety information for “1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling instructions .

Future Directions

Imidazole compounds, including “1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine”, have a wide range of applications in medicinal chemistry . They are considered valuable scaffolds in organic synthesis and pharmaceutical chemistry . Therefore, future research could focus on exploring new synthetic routes and functionalizations of these compounds, as well as their potential applications in drug development .

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include this compound, are known to have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives interact with their targets in various ways, leading to a wide range of biological effects .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

Properties

IUPAC Name |

1-iodo-3-propan-2-ylimidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IN2/c1-7(2)10-12-9(11)8-5-3-4-6-13(8)10/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSUUTYATJONBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C2N1C=CC=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

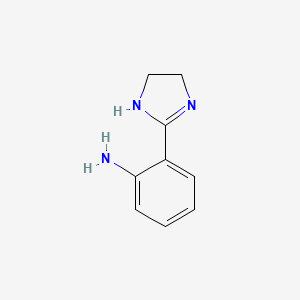

![2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B2984002.png)

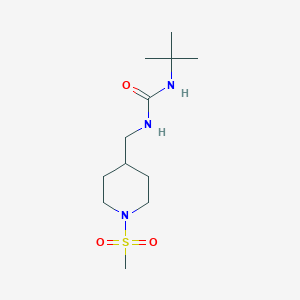

![(E)-6-(tert-butyl)-8-((2,4-dichlorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2984009.png)

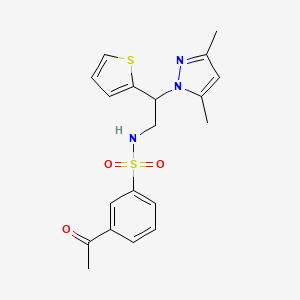

![N-(2,5-dimethylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2984014.png)

![2-(2,5-Dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2984017.png)

![N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2984019.png)

![3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2984021.png)

![1-(3-chlorophenyl)-5-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2984023.png)